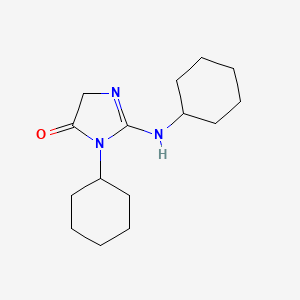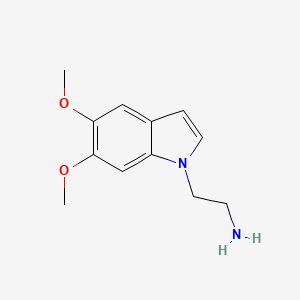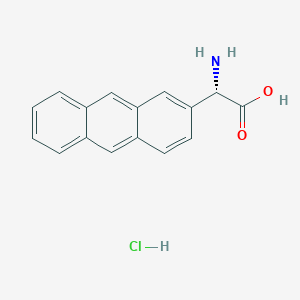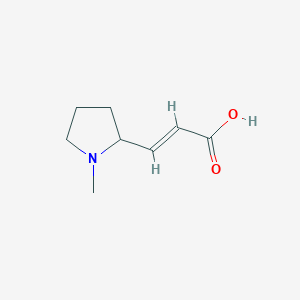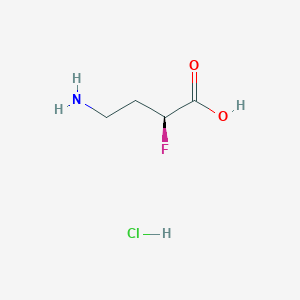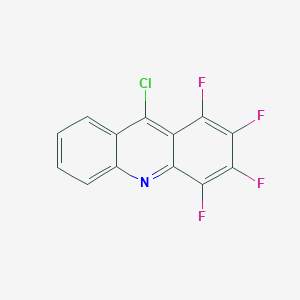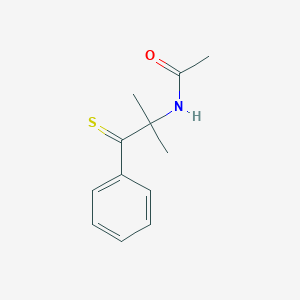
N-(2-Methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is an organic compound that belongs to the class of thioamides. This compound is characterized by the presence of a thioxo group (C=S) attached to a propan-2-yl group, which is further substituted with a phenyl group and an acetamide moiety. Thioamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide typically involves the reaction of 2-methyl-1-phenyl-1-thioxopropan-2-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
化学反応の分析
Types of Reactions
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide: shares structural similarities with other thioamide compounds such as thioacetamide and thiourea.
Thioacetamide: Known for its hepatotoxic properties and used in research to induce liver damage in animal models.
Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness
N-(2-Methyl-1-phenyl-1-thioxopropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the acetamide moiety contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
89873-94-9 |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC名 |
N-(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl)acetamide |
InChI |
InChI=1S/C12H15NOS/c1-9(14)13-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,14) |
InChIキー |
SKGXAUJQKMBHQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C)(C)C(=S)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


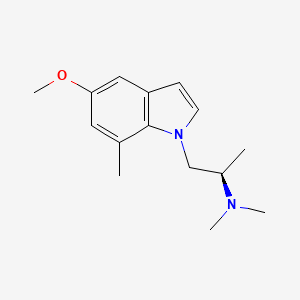
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
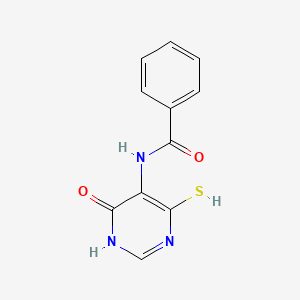
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
